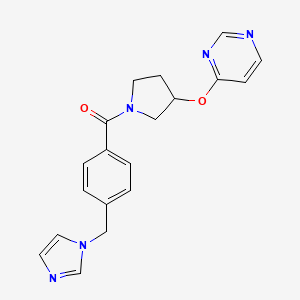

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(16-3-1-15(2-4-16)11-23-10-8-21-14-23)24-9-6-17(12-24)26-18-5-7-20-13-22-18/h1-5,7-8,10,13-14,17H,6,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFRBYXBHUXSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone , also referred to as a pyrrolidine-based derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features an imidazole ring, a pyrimidine moiety, and a pyrrolidine ring, which contribute to its biological properties. The presence of these heterocycles is significant for interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing imidazole and pyrimidine rings have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that imidazole-containing compounds can act as inhibitors of protein kinases involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes. For example, imidazole derivatives are known to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and cancer. A related compound demonstrated significant inhibition of 5-lipoxygenase with a half-maximal inhibitory concentration (IC50) in the low micromolar range .

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the imidazole moiety is particularly noted for its broad-spectrum antimicrobial activity against various pathogens. This suggests that the target compound may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazole and pyrimidine rings can significantly influence potency and selectivity. For example:

- Substituents on the Imidazole Ring : Alterations can enhance binding affinity to target enzymes or receptors.

- Pyrimidine Modifications : Changes in the substituents on the pyrimidine ring can affect solubility and bioavailability.

Case Study 1: Anticancer Activity

A recent study evaluated a series of imidazole-pyridine derivatives, including those similar to our target compound, demonstrating their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls, suggesting promising anticancer potential .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of related compounds against 5-lipoxygenase. The study found that specific modifications led to enhanced inhibitory activity and reduced side effects compared to earlier derivatives .

Data Tables

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Research has indicated that compounds with imidazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A study demonstrated that similar compounds could act as inhibitors of the fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers .

2.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the pyrimidine moiety may enhance this activity through synergistic effects.

2.3 Neuroprotective Effects

Recent investigations into the neuroprotective effects of imidazole derivatives have highlighted their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can be achieved through several methods:

3.1 Multi-step Synthesis

A common approach involves the multi-step synthesis starting from commercially available precursors. The initial steps typically involve the formation of the imidazole ring followed by the introduction of the pyrimidine and pyrrolidine components through nucleophilic substitution reactions.

3.2 Green Chemistry Approaches

Recent advancements emphasize green chemistry techniques to synthesize such compounds with reduced environmental impact. Methods utilizing microwave-assisted synthesis or solvent-free reactions are being explored to enhance yield and efficiency while minimizing waste .

Case Study: Anticancer Efficacy

A notable study investigated the anticancer efficacy of a related compound in vitro against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Case Study: Antimicrobial Testing

In another study, derivatives were tested against a panel of bacterial strains using the agar disc diffusion method. Results showed significant inhibition zones for several derivatives, suggesting potential as broad-spectrum antimicrobial agents .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.